1-bromo-4-ethynyl-2-fluorobenzene
Description
Significance of Halogenated Arylalkynes in Modern Chemical Research
Halogenated organic compounds, which include chlorinated, brominated, and fluorinated substances, have been extensively manufactured and utilized in a variety of industrial, agricultural, and consumer applications. nih.gov Their widespread use and persistence have led to global environmental presence, raising concerns for ecological and human health. nih.gov Human exposure can occur through various pathways, including diet, drinking water, inhalation, and skin contact, and has been linked to a range of adverse health effects. nih.gov
In the realm of synthetic chemistry, halogenated arylalkynes are a class of compounds characterized by an aromatic ring substituted with one or more halogen atoms and at least one an alkyne functional group. youtube.comnih.gov These molecules are of significant interest due to their utility as precursors in a wide range of chemical transformations. The presence of both a halogen and an alkyne on the aromatic ring allows for selective and sequential reactions, making them valuable intermediates in the synthesis of complex organic frameworks.
The reactivity of the halogen and alkyne groups can be independently controlled, enabling chemists to introduce a variety of other functional groups or to build larger molecular architectures. For instance, the halogen atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The alkyne group, on the other hand, can undergo a host of transformations, including cycloadditions, hydration, and further coupling reactions. sci-hub.se This dual reactivity is a cornerstone of their utility in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties.
Strategic Importance of Ethynyl (B1212043) and Fluorine Substituents in Aromatic Systems
The ethynyl and fluorine substituents in 1-bromo-4-ethynyl-2-fluorobenzene each impart distinct and valuable properties to the aromatic system, making the compound a highly strategic building block in organic synthesis.
The ethynyl group (–C≡CH) is a linear and rigid functional group that can serve multiple roles in molecular design. sci-hub.se Its triple bond is a region of high electron density, allowing it to act as a hydrogen-bond acceptor. nih.gov The terminal hydrogen of the ethynyl group is weakly acidic, enabling it to function as a hydrogen-bond donor. sci-hub.senih.gov This dual hydrogen bonding capability can be crucial in directing the three-dimensional arrangement of molecules in the solid state, influencing crystal packing and the properties of materials. nih.gov Furthermore, the ethynyl group can act as a bioisostere for other chemical groups, such as chloro, cyano, and even a phenyl ring, due to its similar size and electronic properties. sci-hub.se This allows for the fine-tuning of a molecule's biological activity. The ethynyl group's rigid structure also makes it a useful spacer in the construction of larger, well-defined molecular architectures. sci-hub.se
Overview of Research Trajectories for this compound
Research involving this compound is primarily focused on leveraging its unique combination of functional groups for the synthesis of novel and complex molecules. The bromo, ethynyl, and fluoro groups each provide a handle for specific chemical transformations, allowing for a high degree of control and versatility in synthetic design.
One major research trajectory involves the use of this compound in cross-coupling reactions . The bromine atom is a prime site for reactions like the Sonogashira coupling, where it can be reacted with a terminal alkyne to form a new carbon-carbon bond. This allows for the extension of the aromatic system and the creation of larger conjugated structures. The ethynyl group can also participate in coupling reactions, such as the Glaser coupling, to form diynes.
Another significant area of research is the functionalization of the ethynyl group . The terminal alkyne can undergo a variety of addition reactions, such as halogenation, to introduce new functional groups. youtube.comyoutube.com It can also participate in cycloaddition reactions, like the Huisgen [3+2] cycloaddition with azides, to form triazoles, which are important scaffolds in medicinal chemistry. sci-hub.se
The presence of the fluorine atom opens up avenues for creating fluorinated organic molecules with unique properties. Research in this area often targets the synthesis of novel pharmaceuticals and agrochemicals where the fluorine atom can enhance biological activity and metabolic stability. acs.orgtandfonline.comvictoria.ac.nz
Furthermore, this compound serves as a key intermediate in the synthesis of more complex, multi-substituted aromatic compounds. The sequential and selective reaction of its three functional groups allows for the construction of molecules with precisely defined substitution patterns, which would be difficult to achieve through other synthetic routes.
Below is a table summarizing the key properties of this compound and its related isomers.
| Property | This compound | 1-bromo-2-ethynyl-4-fluorobenzene | 4-bromo-2-ethynyl-1-fluorobenzene |
| Molecular Formula | C₈H₄BrF | C₈H₄BrF | C₈H₄BrF |
| Molecular Weight | 199.02 g/mol | 199.02 g/mol | 199.02 g/mol |
| CAS Number | 302912-33-0 | 918487-39-5 | 657427-46-8 |
| IUPAC Name | 4-bromo-1-ethynyl-2-fluorobenzene | 2-bromo-4-ethynyl-1-fluorobenzene | 4-bromo-2-ethynyl-1-fluorobenzene |
| Synonyms | - | - | 5-Bromo-2-fluorophenylacetylene |
| Physical Form | Solid | - | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNCCMVGZDALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Ethynyl 2 Fluorobenzene
De Novo Synthesis Approaches
The synthesis of 1-bromo-4-ethynyl-2-fluorobenzene can be achieved through several de novo approaches, which involve the construction of the molecule from simpler, readily available starting materials. These methods primarily rely on powerful carbon-carbon bond-forming reactions and functional group interconversions.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.
The Sonogashira reaction is a widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org In the synthesis of this compound, a suitable dihalogenated benzene (B151609) derivative, such as 1,4-dibromo-2-fluorobenzene (B72686) or 1-bromo-4-iodo-2-fluorobenzene, can be coupled with a protected or terminal alkyne. The higher reactivity of the iodo group compared to the bromo group allows for selective coupling at the 4-position when using 1-bromo-4-iodo-2-fluorobenzene. wikipedia.org
The reaction is typically carried out under mild conditions, often at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org The choice of palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, and the reaction conditions can be optimized to achieve high yields. nih.govgelest.com For instance, the coupling of an aryl halide with an alkynylsilane, like ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group, is a common strategy. gelest.com
Table 1: Key Features of Sonogashira Coupling
| Feature | Description |
|---|---|
| Reactants | Aryl/Vinyl Halide and Terminal Alkyne |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine (e.g., triethylamine, diethylamine) |
| Key Bond Formed | C(sp)-C(sp²) |
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. dicp.ac.cn While less direct for introducing an ethynyl (B1212043) group, it can be a key step in a multi-step synthesis of this compound. For example, a precursor like 4-bromo-2-fluorophenylboronic acid could potentially be coupled with a suitable partner, although this is not a direct route to the final product. A more relevant application would be the coupling of a dihalogenated precursor with an ethynylboronate derivative.
The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. dicp.ac.cnnih.gov The catalyst system typically involves a palladium(0) complex and a base, such as potassium carbonate or cesium carbonate. nih.govtcichemicals.com
Table 2: General Parameters for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Organoboron Reagent | Arylboronic acid, Alkenyltrifluoroborate nih.gov |
| Organohalide | Aryl bromide, Aryl iodide |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ nih.govtcichemicals.com |
| Base | Cs₂CO₃, K₂CO₃ nih.govtcichemicals.com |
| Solvent | Toluene/Water, Dioxane/Water |
Functional Group Interconversions from Substituted Benzenes
This approach involves starting with a benzene ring that already possesses some of the required substituents and then introducing the remaining functional groups through a series of reactions.
A common strategy begins with a fluorinated aniline (B41778) derivative. For instance, 4-bromo-2-fluoroaniline (B1266173) can undergo a Sandmeyer-type reaction to replace the amino group with another halogen, followed by an alkynylation step. More directly, a precursor like 1-bromo-4-fluoro-2-iodobenzene (B1271557) can be synthesized and then selectively alkynylated at the more reactive iodine position via a Sonogashira coupling.
Alternatively, starting with a compound like 4-bromo-2-fluorotoluene, the methyl group can be functionalized and converted into an alkyne. This often involves bromination of the methyl group followed by elimination and further transformations.
The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne. organic-chemistry.org This process would start with a precursor such as 4-bromo-2-fluorobenzaldehyde.
In the first step, the aldehyde reacts with a phosphine-ylide generated from carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. organic-chemistry.org In the second step, treatment of the dibromoalkene with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, results in elimination of hydrogen bromide and a subsequent lithium-halogen exchange to form a lithium acetylide. organic-chemistry.org Aqueous workup then protonates the acetylide to yield the terminal alkyne, this compound. organic-chemistry.org
Table 3: Steps of the Corey-Fuchs Reaction
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Aldehyde to Dibromoalkene | CBr₄, PPh₃ | 1,1-Dibromoalkene |
| 2 | Dibromoalkene to Alkyne | n-BuLi, then H₂O | Terminal Alkyne |
Dehydrohalogenation Reactions for Alkyne Formation
The formation of the ethynyl group, a key structural feature of this compound, can be accomplished through dehydrohalogenation reactions. This classic method in organic synthesis involves the elimination of two molecules of hydrogen halide from a dihaloalkane to form a triple bond. libretexts.orglibretexts.org The process typically occurs in two successive E2 (bimolecular elimination) steps, each generating a pi bond. youtube.com
The reaction can start from either a vicinal dihalide, where the halogens are on adjacent carbons, or a geminal dihalide, where both halogens are attached to the same carbon. libretexts.orgyoutube.com A strong base is required to facilitate the double elimination. Commonly used bases include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (B78521) (KOH) at high temperatures, or alkoxides like sodium ethoxide. libretexts.orglibretexts.orgyoutube.com The use of a very strong base like NaNH₂ is often preferred as it can prevent potential positional rearrangements of the alkyne product. libretexts.org
From a vicinal dihalide: R-CH(X)-CH(X)-R' + 2 Base → R-C≡C-R' + 2 Base-H⁺ + 2 X⁻
From a geminal dihalide: R-CH₂-C(X)₂-R' + 2 Base → R-C≡C-R' + 2 Base-H⁺ + 2 X⁻
For the synthesis of a terminal alkyne, which is a necessary precursor for coupling to the aromatic ring, a starting material like a 1,1-dihaloethane or 1,2-dihaloethane derivative would be subjected to these conditions. The resulting ethyne (B1235809) or a protected version like ethynyltrimethylsilane can then be used in subsequent cross-coupling reactions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To synthesize this compound efficiently, the optimization of reaction conditions, particularly for the crucial carbon-carbon bond-forming step, is paramount. This typically involves a Sonogashira cross-coupling reaction, where the ethynyl group is attached to the bromo-fluoro-benzene scaffold.
Catalyst Systems and Ligand Design in Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.orgorganic-chemistry.org The choice of catalyst and associated ligands is critical for achieving high yields and selectivity.
Palladium Catalysts: The most common palladium catalysts are Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org These catalysts, however, often require relatively high loadings (up to 5 mol%) to achieve good results. libretexts.org The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precursor. libretexts.org
Copper Co-catalyst: The role of the copper(I) cocatalyst, typically CuI, is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling process and allowing the reaction to proceed under milder conditions, often at room temperature. libretexts.org
Ligand Design: The design of ligands for the palladium center is a key area of research for improving catalyst efficiency.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, the development of bulky and electron-rich phosphine ligands has led to more efficient catalysts. libretexts.org For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has been shown to be effective in Sonogashira reactions of aryl bromides at room temperature. organic-chemistry.org The steric bulk of the phosphine ligand influences the activity of the palladium complex, and the optimal ligand often depends on the steric properties of the coupling partners. acs.org
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have emerged as highly effective catalysts. They can facilitate Sonogashira couplings, sometimes with very low catalyst loadings, and can be used in both copper-co-catalyzed and copper-free systems. libretexts.org
The table below summarizes various catalyst systems used in Sonogashira coupling reactions.
| Catalyst/Ligand System | Substrate Type | Conditions | Efficacy |
| Pd(PPh₃)₄ / CuI | Aryl Iodides | Room Temperature | Standard, established method libretexts.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromides | Room Temperature | Versatile for aryl bromides organic-chemistry.org |
| Bis-imidazolyl-derived Pd complex | Aryl Iodides | Piperidine base | Very low catalyst loading (0.02 mol %) libretexts.org |
| Sydnone-derived Pd complex | Aromatic Bromides | Amine base, 100 °C | Good to excellent yields (59-100%) arkat-usa.org |
This table presents generalized data for Sonogashira reactions relevant to the synthesis of the target compound.
Solvent Effects and Reaction Mediums in Synthesis
The choice of solvent is another critical parameter that can significantly influence the outcome of the synthesis of this compound. The solvent can affect catalyst stability, solubility of reagents, and reaction rates.
In traditional Sonogashira couplings, anhydrous and anaerobic conditions are often required. organic-chemistry.org An amine is typically used as both the base and, in some cases, the solvent. Common solvents include:
Tetrahydrofuran (THF)
Diethylamine
Triethylamine
Pyrrolidine libretexts.org
The base neutralizes the hydrogen halide formed during the reaction and helps in the formation of the active catalytic species. However, the need for organic solvents contributes to the environmental impact of the synthesis. Research has therefore explored more benign alternatives. Dimethylisosorbide (DMI), a bio-derived solvent, has been successfully used for palladium-catalyzed cross-coupling reactions. organic-chemistry.org Furthermore, developments in catalyst design have enabled Sonogashira reactions to be performed in water using surfactants, which represents a significant step towards a greener process. organic-chemistry.org
Green Chemistry Approaches in Synthetic Routes for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry strategies relevant to this synthesis include:
Catalyst Efficiency: Developing catalysts that are highly active at very low loadings (measured in parts per million, ppm) minimizes the amount of residual palladium, an expensive and toxic heavy metal, in the final product and reduces waste. organic-chemistry.org The use of N-heterocyclic carbene (NHC) or specialized phosphine ligands like HandaPhos has enabled copper-free Sonogashira couplings with ppm levels of palladium. libretexts.orgorganic-chemistry.org
Alternative Solvents: A primary goal of green chemistry is to replace hazardous organic solvents with more environmentally friendly options. mdpi.com The use of water as a reaction medium is highly desirable. organic-chemistry.org Recent advancements have demonstrated successful copper-free Sonogashira couplings in water under mild conditions, facilitated by specially designed surfactants. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts has made room-temperature Sonogashira reactions more common, even for less reactive aryl bromides. libretexts.orgorganic-chemistry.org
Atom Economy: Dehydrohalogenation reactions, while classic, can have lower atom economy. Cross-coupling reactions like the Sonogashira coupling are generally more atom-economical. Further improvements focus on minimizing waste from starting materials and reagents.
The implementation of these green approaches not only lessens the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production of this compound. rsc.org
Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethynyl 2 Fluorobenzene
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne group is a key functional handle, participating in a variety of carbon-carbon bond-forming reactions and cycloadditions.
Palladium-Catalyzed C-C Bond Formations
Palladium catalysis is a cornerstone for activating the ethynyl group of 1-bromo-4-ethynyl-2-fluorobenzene for the creation of new carbon-carbon bonds.
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling the terminal alkyne of this compound with various aryl or vinyl halides. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction's efficiency can be influenced by the electronic properties of the coupling partners. researchgate.net
The general applicability of the Sonogashira coupling allows this compound to react with a wide array of substrates. For instance, it can be coupled with other aryl bromides to synthesize unsymmetrical tolans. These reactions often employ a palladium catalyst, a copper cocatalyst, and a base. The reaction is tolerant of various functional groups, making it a robust synthetic tool. researchgate.netgelest.com The presence of electron-withdrawing groups on the aryl halide coupling partner can sometimes accelerate the reaction. researchgate.net
Below is a representative table of Sonogashira coupling reactions involving terminal alkynes like this compound.
Table 1: Examples of Sonogashira Cross-Coupling Reactions
| Alkyne Partner | Aryl Halide Partner | Catalyst System | Base/Solvent | Product Type |
|---|---|---|---|---|
| This compound | 4-Iodoaniline | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | Disubstituted Alkyne |
| This compound | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, PPh₃, CuI | Piperidine / DMF | Disubstituted Alkyne |
| This compound | 2-Bromopyridine | Pd(dba)₂, XPhos, CuI | Cs₂CO₃ / Dioxane | Heteroaryl-Aryl Alkyne |
While the primary application of the Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations of this reaction can involve alkynes. In the context of this compound, the ethynyl group can, under specific catalytic conditions, couple with suitable partners. However, it is more common for the aryl bromide moiety of this compound to undergo Heck coupling, a reaction discussed in section 3.2.
Click Chemistry Applications of the Alkyne Functionality
The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ekb.egekb.eg This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. ekb.egresearchgate.net
The process involves the reaction of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. researchgate.net This leads to the formation of a stable triazole ring, linking the two molecular fragments. nih.gov
Table 2: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Azide Partner | Catalyst/Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 1-(Benzyl)-4-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 1-Azido-4-methoxybenzene | CuI | THF | 1-(4-Methoxyphenyl)-4-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole |
| This compound | 3-Azidopropan-1-ol | CuSO₄·5H₂O / Sodium Ascorbate | DMF | 3-(4-(4-Bromo-2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol |
Cycloaddition Reactions, including [4+2] Annulations
The alkyne functionality of this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the alkyne reacts with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in this context can be influenced by the electronic nature of the substituted benzene (B151609) ring.
A related and significant reaction involves the in-situ generation of benzyne (B1209423) from precursors like 1-bromo-2-fluorobenzene (B92463). stackexchange.comorgsyn.org While not a direct reaction of the ethynyl group, it highlights a key cycloaddition pathway for related structures. For example, 1-bromo-2-fluorobenzene can be treated with a strong base or an organometallic reagent to generate benzyne, which is then rapidly trapped by a diene like furan (B31954) in a [4+2] cycloaddition to yield a Diels-Alder adduct. stackexchange.com This type of transformation underscores the potential for cycloadditions within this class of fluorinated aromatic compounds.
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring of this compound provides a second, distinct site for chemical modification. This functionality is primarily exploited in palladium-catalyzed cross-coupling reactions where the C-Br bond undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.
Common cross-coupling reactions that can be performed at the aryl bromide site include the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes). The ability to selectively react at either the C-Br bond or the terminal alkyne by choosing the appropriate catalyst and reaction conditions (chemoselectivity) is a key feature that makes this compound a valuable synthetic intermediate. For example, a Suzuki coupling could be performed at the bromide position while leaving the alkyne intact for a subsequent Sonogashira coupling or click reaction.
Orthogonal Reactivity in Multi-Coupling Sequences for Complex Architectures
The distinct reactivity of the bromo and ethynyl groups in this compound allows for their selective functionalization in a sequential manner, a concept known as orthogonal reactivity. This property is highly valuable for the synthesis of complex, poly-substituted aromatic compounds. Typically, the ethynyl group is more reactive in certain coupling reactions, such as the Sonogashira coupling, while the bromo group is amenable to others, like the Suzuki-Miyaura coupling.
This differential reactivity allows for a stepwise approach to molecular elaboration. For instance, the terminal alkyne can first undergo a Sonogashira coupling with an aryl or vinyl halide. The resulting product, now containing a more complex substituent at the 4-position, retains the bromo and fluoro groups for subsequent transformations. This strategy provides a controlled method for building molecular complexity.
Suzuki-Miyaura Cross-Coupling with Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound serves as an excellent substrate for this transformation. libretexts.orgyonedalabs.comugr.es In this reaction, the carbon-bromine bond is selectively activated by a palladium catalyst, allowing for the coupling with a variety of organoboron reagents, such as boronic acids or their esters. yonedalabs.comugr.es
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate ligands. yonedalabs.com
Table 1: Key Steps in the Suzuki-Miyaura Cross-Coupling Mechanism
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.org |
| Transmetalation | The organoboron reagent transfers its organic group to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base. libretexts.org |
| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst. libretexts.org |
The presence of the ethynyl and fluoro groups can influence the efficiency and outcome of the Suzuki-Miyaura coupling. These substituents can affect the electronic properties of the aryl bromide and the stability of the organopalladium intermediates.
Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation
The bromine atom in this compound can undergo halogen-metal exchange reactions, a fundamental transformation in organometallic chemistry. wikipedia.org This reaction typically involves treatment with strong bases or highly electropositive metals, such as organolithium reagents (e.g., n-butyllithium) or magnesium metal. wikipedia.orglibretexts.org
The exchange of bromine for a metal atom, such as lithium or magnesium, results in the formation of a highly reactive organometallic intermediate. These intermediates, an aryllithium or a Grignard reagent, respectively, possess a nucleophilic carbon atom that can react with a wide range of electrophiles. This two-step sequence of halogen-metal exchange followed by reaction with an electrophile allows for the introduction of various functional groups at the position formerly occupied by the bromine atom.
The reactivity in halogen-metal exchange generally follows the trend I > Br > Cl > F, meaning the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in this compound. wikipedia.org This selectivity is crucial for the controlled functionalization of the molecule. For instance, Grignard reagent formation will occur selectively at the C-Br bond. walisongo.ac.idstackexchange.com
Influence of the Fluoro Substituent on Reactivity
The fluorine atom at the 2-position of the benzene ring exerts a significant influence on the reactivity of this compound through its electronic effects.
Electronic Effects and Regioselectivity in Aryl Substitutions
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, fluorine can also donate its lone pair electrons into the aromatic π-system through a resonance effect (+R or +M effect). While fluorine is the most electronegative halogen, its +R effect is more significant compared to other halogens due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
In the context of nucleophilic aromatic substitution (SNAr), the strong -I effect of fluorine makes the aromatic ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to it. nih.gov The fluorine atom itself can act as a leaving group in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.
Impact on Reaction Kinetics and Thermodynamics
The electronic effects of the fluoro substituent have a direct impact on the kinetics and thermodynamics of reactions involving this compound. The strong inductive withdrawal of electrons by fluorine can stabilize anionic intermediates, thereby accelerating reactions that proceed through such species.
In Suzuki-Miyaura coupling, the electron-withdrawing nature of the fluorine can increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. youtube.com By making the carbon atom attached to the bromine more electrophilic, the fluorine atom facilitates the insertion of the palladium catalyst.
Mechanistic Pathways of Key Transformations Involving this compound
The key transformations of this compound, such as the Sonogashira and Suzuki-Miyaura couplings, proceed through well-established catalytic cycles.
The Sonogashira coupling involves the reaction of the terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex. The catalytic cycle for the Sonogashira reaction generally consists of the following steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide.
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.
The Suzuki-Miyaura coupling , as detailed in section 3.2.2, proceeds via a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The specific ligands on the palladium catalyst can significantly influence the efficiency of these steps.
In halogen-metal exchange reactions , the mechanism involves the interaction of an organometallic reagent (e.g., R-Li) with the C-Br bond. This can proceed through a four-centered transition state, leading to the exchange of the halogen with the metal. The stability of the resulting organometallic intermediate is a key factor driving the reaction. wikipedia.org
Advanced Derivatization and Functionalization Strategies for 1 Bromo 4 Ethynyl 2 Fluorobenzene
Selective Transformations of Multiple Functional Groups
The utility of 1-bromo-4-ethynyl-2-fluorobenzene lies in the orthogonal reactivity of its functional groups. This "orthogonality" allows for one group to be chemically modified with high selectivity while the others remain intact, enabling chemists to build molecular complexity in a controlled manner.
The primary sites for transformation are the carbon-bromine (C-Br) bond and the terminal ethynyl (B1212043) (alkyne) group. The carbon-fluorine (C-F) bond is comparatively strong and generally unreactive under typical cross-coupling conditions, often serving as a stable substituent that modulates the electronic properties of the molecule or as a site for later-stage modification.
Chemoselectivity in Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for C-C bond formation. researchgate.net In the context of this compound, these reactions overwhelmingly favor the activation of the C-Br bond over the C-F bond. The bond dissociation energy of a C-Br bond on a benzene (B151609) ring is significantly lower than that of a C-F bond, making it the preferred site for oxidative addition to a palladium(0) catalyst. This selective reactivity is a cornerstone of its use in synthesis. For instance, a Suzuki coupling can be used to introduce a new aryl or vinyl group at the bromine-bearing position, leaving the fluoro and ethynyl groups available for subsequent reactions.
The terminal alkyne presents another reactive handle. It can readily participate in:
Sonogashira Coupling: While this reaction can be used to couple the C-Br bond with a terminal alkyne, the ethynyl group of this compound can itself act as the coupling partner with a different aryl halide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction allows for the formation of a triazole ring by reacting the alkyne with an organic azide (B81097).
Glaser Coupling: In the presence of a copper catalyst and an oxidant, the terminal alkyne can be dimerized to form a 1,3-diyne. chemrxiv.org
This differential reactivity allows for a modular approach to synthesis, where each functional group can be addressed independently.
| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Transformation |
|---|---|---|---|
| Bromo (C-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Forms a new C-Ar bond |
| Bromo (C-Br) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalysts, Base | Forms a new C-C alkyne bond |
| Ethynyl (-C≡CH) | Click Chemistry (CuAAC) | Organic Azide (R-N₃), Cu(I) catalyst | Forms a 1,4-disubstituted triazole ring |
| Ethynyl (-C≡CH) | Glaser Coupling | Cu catalyst, Oxidant (e.g., O₂) | Forms a symmetric 1,3-diyne |
| Fluoro (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., R-O⁻, R-S⁻), often requires harsh conditions or activation | Substitutes F with the nucleophile |
Sequential and One-Pot Synthetic Sequences Utilizing this compound
The orthogonal reactivity of this compound is ideally suited for complex, multi-step syntheses. These can be performed as sequential, step-by-step operations or as more efficient one-pot processes where reagents are added successively without isolating intermediates.
Sequential Synthesis:
A common strategy involves a two-step chemoselective cross-coupling sequence. researchgate.net First, the more reactive C-Br bond is functionalized, followed by a reaction at the ethynyl group.
Step 1: Sonogashira Coupling at the C-Br Site. The molecule is reacted with a terminal alkyne in the presence of palladium and copper catalysts to yield a 1-(alkynyl)-4-ethynyl-2-fluorobenzene derivative.
Step 2: Cycloaddition at the Ethynyl Site. The newly installed alkyne from Step 1 and the original ethynyl group can then be further functionalized. For example, a subsequent click reaction with a suitable azide can be performed to introduce a triazole moiety, a common structural motif in medicinal chemistry.
This step-wise approach provides maximum control, allowing for purification of the intermediate product and ensuring the final product's purity.
One-Pot Synthesis:
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings. chemrxiv.org Tandem reactions can be designed where the product of the first reaction is immediately consumed in a subsequent, compatible reaction.
A plausible one-pot strategy could involve a tandem Seyferth-Gilbert homologation/copper-free Sonogashira coupling. organic-chemistry.org More directly, a one-pot Sonogashira coupling followed by an intramolecular cyclization or a second coupling can be achieved. nih.govrsc.org For instance, one could envision a scenario where this compound is first subjected to a Sonogashira coupling, and then, by changing the reaction conditions or adding a new set of reagents to the same pot, a cyclization involving the alkyne is induced. researchgate.net Such strategies are at the forefront of modern synthetic efficiency.
Post-Synthetic Modification Strategies on Derived Scaffolds
Post-synthetic modification (PSM) is a powerful technique where a pre-formed macromolecule or material is chemically altered. bohrium.comsemanticscholar.org This is particularly relevant in materials science, such as in the functionalization of Metal-Organic Frameworks (MOFs) or polymers. rsc.orgacs.orgmdpi.com
In this strategy, this compound acts as a linker or building block to construct a larger scaffold, such as a porous polymer or MOF. mdpi.compreprints.orgresearchgate.net The initial synthesis would exploit the reactivity of the bromo and ethynyl groups to incorporate the fluorinated benzene unit into the material's framework. During this assembly, the robust C-F bond remains unreacted.
Once the scaffold is constructed, the fluorine atom, now distributed throughout the material's structure, becomes a target for PSM. The primary method for modifying such an aryl fluoride (B91410) is through nucleophilic aromatic substitution (SNAr). nih.gov While the C-F bond is typically inert, its reactivity towards nucleophiles can be enhanced if the aromatic ring is electron-deficient. By exposing the fluorinated scaffold to strong nucleophiles like thiols or alkoxides, it is possible to displace the fluoride and introduce new functional groups. springernature.com This approach allows for the tuning of the material's properties—such as hydrophobicity, catalytic activity, or affinity for specific molecules—after the primary structure has already been established. springernature.com
| Strategy | Description | Key Reactions | Advantages |
|---|---|---|---|
| Selective Transformation | Targeting one functional group while leaving others intact based on differential reactivity (C-Br > -C≡CH >> C-F). | Suzuki, Sonogashira, Click Chemistry (CuAAC) | High degree of control, modular assembly. |
| Sequential Synthesis | A multi-step process where intermediates are isolated and purified before the next reaction. | Sonogashira followed by Glaser coupling or cycloaddition. researchgate.net | Maximizes purity and yield of the final product. |
| One-Pot Synthesis | Multiple reaction steps are carried out in the same vessel without isolating intermediates. rsc.org | Tandem Sonogashira/Cyclization, Sequential Cross-Couplings. | Increased efficiency, reduced solvent waste, time-saving. |
| Post-Synthetic Modification (PSM) | Chemical modification of a larger scaffold (e.g., polymer, MOF) that was built using the title compound as a linker. | Nucleophilic Aromatic Substitution (SNAr) at the C-F bond. nih.gov | Allows for fine-tuning of material properties after assembly. |
Applications of 1 Bromo 4 Ethynyl 2 Fluorobenzene As a Versatile Building Block
Precursors for Conjugated Systems and π-Extended Architectures
The presence of both a bromo and an ethynyl (B1212043) group on the benzene (B151609) ring allows 1-bromo-4-ethynyl-2-fluorobenzene to participate in a variety of cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, making it ideal for the synthesis of conjugated oligomers and polymers. wikipedia.org
Synthesis of Oligomers and Polymers
The bifunctional nature of this compound enables its use as a monomer in step-growth polymerization reactions. The bromo and ethynyl functionalities can react in a controlled manner to create extended π-conjugated systems.
Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers known for their fluorescent properties and potential applications in sensory materials. rsc.org The polymerization of monomers like this compound through Sonogashira coupling leads to the formation of a PAE backbone. The fluorine substituent on the phenyl ring can significantly influence the polymer's electronic properties, solubility, and solid-state packing. rsc.orgrsc.org While specific studies detailing the use of this compound in PAE synthesis are not prevalent in publicly available literature, the principles of Sonogashira polymerization of halogenated aryl acetylenes are well-established for creating such materials. scielo.br
Plasma Enhanced Chemical Vapor Deposition (PECVD) is a technique used to deposit thin films from a vapor state onto a substrate. google.com This method is particularly advantageous for creating polymeric antireflective coatings. google.com Fluorinated aromatic compounds are of interest as precursors for PECVD because the incorporation of fluorine can lower the refractive index of the resulting polymer film, a key property for antireflective coatings. numberanalytics.comnumberanalytics.com While direct studies on the use of this compound as a precursor in PECVD for antireflective coatings are not explicitly documented, the use of fluorinated monomers like 4-fluorostyrene (B1294925) in PECVD to create uniform, highly conformal antireflective coatings has been demonstrated. google.com The process involves sublimating the monomer and then using an electric current to create a plasma state, which then polymerizes onto the substrate. google.com
Construction of Advanced Organic Electronic Materials
The introduction of fluorine atoms into organic conjugated materials is a well-known strategy to enhance their performance in electronic devices. rsc.orgrsc.org Fluorination can lower the HOMO and LUMO energy levels of a material, which facilitates electron injection and improves resistance to oxidative degradation. rsc.orgrsc.org This makes fluorinated materials promising candidates for n-type or ambipolar semiconductors. rsc.orgrsc.org
The structure of this compound, with its fluorine and ethynyl groups, makes it a desirable building block for creating such advanced organic electronic materials. rsc.orgrsc.org Through reactions like the Sonogashira coupling, this molecule can be incorporated into larger conjugated structures, such as oligo(phenylene ethynylene)s, which are investigated for their applications in molecular electronics and biosensors. mdpi.comresearchgate.netrsc.org The fluorine atom can also influence the intermolecular interactions in the solid state, potentially leading to more ordered packing and enhanced charge carrier mobility. rsc.org
Intermediates in Complex Molecule Synthesis
Beyond polymer synthesis, the reactivity of this compound makes it a valuable intermediate for constructing more complex molecular architectures, including heterocyclic compounds.
Building Blocks for Heterocyclic Compounds
The ethynyl group in this compound is a key functionality for the synthesis of heterocyclic compounds. It can undergo various cyclization reactions to form five- or six-membered rings. For instance, intramolecular cyclization of derivatives of this compound, where a nucleophile is introduced at the ortho position to the ethynyl group, can lead to the formation of substituted indoles or benzofurans. rsc.org While specific examples starting directly from this compound are not widely reported, the general strategy of using ortho-alkynyl-substituted aromatics for heterocycle synthesis is a well-established synthetic route. okayama-u.ac.jpresearchgate.netmdpi.com The presence of the bromine and fluorine atoms on the resulting heterocyclic core can provide further handles for subsequent functionalization, allowing for the synthesis of a diverse range of complex molecules.
Scaffold for Synthetic Pathways in Agrochemical and Pharmaceutical Research
This compound has emerged as a critical structural motif and versatile building block in the synthesis of complex molecules for agrochemical and pharmaceutical research. Its utility stems from the orthogonal reactivity of its three key functional groups: the bromo, ethynyl, and fluoro substituents. This trifunctional nature allows for a stepwise and selective introduction of various molecular fragments, making it an ideal scaffold for constructing diverse chemical libraries.
The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters. researchgate.net This is a foundational step in building the core structure of many biologically active compounds. The ethynyl group, a terminal alkyne, is highly reactive and participates in a variety of transformations, most notably Sonogashira coupling and click chemistry, allowing for the facile introduction of aryl, heteroaryl, or other functionalized groups. sigmaaldrich.com
The fluorine atom, positioned ortho to the bromine, imparts unique electronic properties to the benzene ring. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final compound, properties that are crucial for the development of effective drugs and agrochemicals. alfa-chemistry.comsigmaaldrich.com It is estimated that approximately 30% of new drugs and 25% of licensed herbicides contain at least one fluorine atom. sigmaaldrich.com The strategic placement of these three groups on a single benzene ring provides chemists with a powerful tool for molecular design and synthesis.
The following table summarizes the key reactive sites of this compound and their applications in synthetic chemistry.
| Functional Group | Position | Common Reactions | Application in Synthesis |
| Bromo | 1 | Suzuki, Heck, Buchwald-Hartwig, Grignard formation | Introduction of aryl, alkyl, or amino groups. |
| Fluoro | 2 | Influences electronic properties of the ring | Enhances metabolic stability and binding affinity. |
| Ethynyl | 4 | Sonogashira, Click Chemistry (e.g., CuAAC), Dimerization | Elongation of carbon chains, formation of triazoles and other heterocycles. |
This table provides an overview of the synthetic utility of this compound's functional groups.
Applications in Radiochemistry and ¹⁸F-labeling via Cross-Coupling
In the field of radiochemistry, particularly for Positron Emission Tomography (PET), this compound and its derivatives are valuable precursors for the synthesis of radiolabeled tracers. PET is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biochemical processes in vivo. vu.nl
The aryl bromide functionality is particularly significant in this context. It can be readily displaced by ¹⁸F through nucleophilic aromatic substitution (SNA_r_) or, more commonly, through advanced, milder methods like copper-mediated radiofluorination (CMRF). mdpi.com These methods allow for the late-stage introduction of the short-lived ¹⁸F isotope (half-life ≈ 110 minutes) into a complex molecule, which is a critical requirement for practical PET tracer synthesis. nih.gov
The development of PET tracers often involves synthesizing a precursor molecule that can be quickly and efficiently radiolabeled. Aryl bromides and, increasingly, aryl boronic esters are used as such precursors. mdpi.com For instance, an aryl bromide can be converted into a more stable aryl boronic ester, which then undergoes radiofluorination to yield the desired ¹⁸F-labeled arene. mdpi.com This strategy offers high functional group tolerance and can produce radiolabeled compounds with good radiochemical conversion rates. mdpi.com
Research has demonstrated the feasibility of synthesizing various ¹⁸F-labeled PET tracers from aryl halide precursors. While direct ¹⁸F-fluorination of electron-rich arenes can be challenging, modern catalytic systems have expanded the scope of these reactions, making precursors like this compound highly relevant for developing novel PET probes for oncology, neuroscience, and drug development studies. nih.govnih.gov
The table below details the role of aryl halides in the synthesis of PET tracers.
| Precursor Type | Radiosynthesis Method | Isotope | Application | Key Findings |
| Aryl Bromide | Metallaphotoredox Catalysis | Carbon-11 (¹¹C) | PET Ligand Discovery | Enables late-stage methylation, simplifying radioligand synthesis. nih.gov |
| Aryl Boronic Ester | Copper-Mediated Radiohalogenation (CMRH) | Fluorine-18 (¹⁸F), Iodine-123 (¹²³I) | PET/SPECT Tracer Synthesis | Allows for facile preparation of radiohalogenated arenes with high functional group tolerance. mdpi.com |
| Aryl Uronium Salts | Nucleophilic Aromatic Substitution | Fluorine-18 (¹⁸F) | PET Tracer Synthesis | Used as precursors for radiosynthesis, though challenges can arise. nih.gov |
This table illustrates the application of aryl precursors in the synthesis of radiolabeled compounds for medical imaging.
Spectroscopic and Structural Elucidation Studies of 1 Bromo 4 Ethynyl 2 Fluorobenzene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-bromo-4-ethynyl-2-fluorobenzene. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of the individual atoms within the molecule. acs.orgrsc.org
In the ¹H NMR spectrum of a related compound, phenylacetylene (B144264), the acetylenic proton typically appears as a singlet around 3.0 ppm. The aromatic protons resonate in the region of 7.2-7.5 ppm. chemicalbook.comresearchgate.net For this compound, the chemical shifts of the aromatic protons would be further influenced by the presence of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, will generally cause a downfield shift for nearby protons, while the bromine atom's effect is more complex, involving both inductive and resonance effects. The coupling between the fluorine atom and adjacent protons (H-F coupling) would also be observable, providing key information for assigning the signals to specific protons on the aromatic ring.
¹³C NMR spectroscopy is particularly useful for determining the carbon framework. tandfonline.com The acetylenic carbons in phenylacetylene derivatives have characteristic chemical shifts. The terminal alkyne carbon (C≡CH) typically resonates at a different chemical shift than the internal alkyne carbon (C₆H₅-C≡). Substituents on the phenyl ring significantly influence the chemical shifts of the aromatic carbons. tandfonline.com In this compound, the carbon atoms directly bonded to the bromine and fluorine atoms will exhibit distinct chemical shifts due to the large electronegativity and isotopic effects of these halogens.
| Nucleus | Typical Chemical Shift Range (ppm) for Phenylacetylene Derivatives | Expected Observations for this compound |
| ¹H | Acetylenic H: ~3.0Aromatic H: 7.2-7.5 | Specific shifts for the three aromatic protons due to F and Br substitution patterns. H-F coupling will be observed. |
| ¹³C | Acetylenic C: ~80-90Aromatic C: ~120-140 | Distinct signals for all 8 carbon atoms. C-F and C-Br carbons will have characteristic shifts. |
This table presents typical NMR data for phenylacetylene derivatives to provide a basis for the expected spectra of this compound.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes. acs.orgacs.org
For this compound, the most characteristic vibrations are associated with the ethynyl (B1212043) group. The C≡C stretching vibration typically appears as a sharp, weak to medium intensity band in the IR spectrum in the region of 2100-2140 cm⁻¹. The terminal ≡C-H stretching vibration gives rise to a sharp, strong band around 3300 cm⁻¹. rsc.org
The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to determine the substitution pattern.
The C-F and C-Br stretching vibrations also provide valuable information. The C-F stretch is typically a strong band in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally in the 500-600 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to the non-polar C≡C triple bond, often providing a stronger signal for this group than IR spectroscopy. acs.orgacs.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Ethynyl | C≡C Stretch | 2100-2140 | Weak to Medium, Sharp |
| Aromatic | C-H Stretch | >3000 | Variable |
| Aromatic | C=C Stretch | 1450-1600 | Medium to Strong |
| Haloalkane | C-F Stretch | 1000-1400 | Strong |
| Haloalkane | C-Br Stretch | 500-600 | Medium to Strong |
This table summarizes the expected IR and Raman active vibrational modes for this compound.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Characterization
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. acs.orgmiamioh.edu This fragmentation can be used to deduce the structure of the molecule. chemguide.co.uk
For this compound (C₈H₄BrF), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. miamioh.edu This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation of aryl halides in a mass spectrometer often involves the loss of the halogen atom. slideshare.net Therefore, a significant fragment ion would be expected from the loss of a bromine radical (Br•) from the molecular ion, resulting in a peak at [M-Br]⁺. Another common fragmentation pathway for substituted benzenes is the loss of the substituent group. In this case, the loss of the ethynyl group (C₂H•) could also be observed. Further fragmentation of the resulting ions can provide additional structural information. For instance, the phenyl cation and related fragments are commonly observed in the mass spectra of benzene derivatives. acs.org
| Ion | m/z (relative to M⁺) | Description |
| [C₈H₄⁷⁹BrF]⁺ | M⁺ | Molecular ion with ⁷⁹Br |
| [C₈H₄⁸¹BrF]⁺ | M+2 | Molecular ion with ⁸¹Br |
| [C₈H₄F]⁺ | M-Br | Loss of a bromine atom |
| [C₆H₄BrF]⁺ | M-C₂H | Loss of an ethynyl group |
This table outlines the expected major ions in the mass spectrum of this compound.
X-ray Crystallography of Crystalline Derivatives and Co-crystals
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself might be challenging, the formation of crystalline derivatives or co-crystals can facilitate X-ray diffraction studies. google.com
The formation of co-crystals involves combining the target molecule with a co-crystal former through non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. google.com For this compound, the ethynyl group can act as a hydrogen bond donor, and the fluorine and bromine atoms can participate in halogen bonding. The aromatic ring is capable of engaging in π-stacking interactions.
The resulting crystal structure would confirm the planar geometry of the benzene ring and the linear nature of the ethynyl group. It would also provide precise measurements of the C-Br, C-F, and C≡C bond lengths, which can be correlated with the electronic effects of the substituents. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, which are crucial for understanding the solid-state properties of the material. The study of derivatives, where the ethynyl proton is replaced by another group, can also provide insights into how the molecular structure influences the crystal packing. nih.gov
Computational and Theoretical Chemistry of 1 Bromo 4 Ethynyl 2 Fluorobenzene
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and reactivity indices.
For 1-bromo-4-ethynyl-2-fluorobenzene, DFT calculations can be employed to determine its optimized ground-state geometry. These calculations would typically use a functional, such as B3LYP or PBE0, combined with a suitable basis set like 6-311++G(d,p) to accurately model the electron distribution. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
From the electronic structure, a variety of reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the regions of positive and negative electrostatic potential. In this compound, the electronegative fluorine and bromine atoms, along with the π-system of the ethynyl (B1212043) group and the benzene (B151609) ring, would create a complex potential surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative and represent typical outputs from DFT calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule arising from the electronegative F and Br substituents. |
| Polarizability | 15 ų | Measures the deformability of the electron cloud in an electric field. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
For a relatively rigid molecule like this compound, conformational analysis via MD would primarily focus on the rotation around the single bond connecting the ethynyl group to the benzene ring. While this rotation is expected to have a low energy barrier, MD simulations can quantify the rotational frequency and preferred orientations at different temperatures.
More significantly, MD simulations are invaluable for studying the intermolecular interactions of this compound in a condensed phase (e.g., in a solvent or a crystal lattice). These simulations can reveal how the molecules pack together and the nature of the non-covalent interactions that govern their assembly. Key interactions would include halogen bonding involving the bromine atom, hydrogen bonding with the acetylenic hydrogen, and π-π stacking interactions between the benzene rings. The strength and geometry of these interactions are crucial for understanding the material properties of the compound.
Table 2: Illustrative Intermolecular Interaction Energies for a Dimer of this compound from MD Simulations (Note: These values are representative examples of what MD simulations could predict.)
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
| Halogen Bond (C-Br···π) | 3.2 | -2.5 |
| Hydrogen Bond (C≡C-H···F) | 2.8 | -1.8 |
| π-π Stacking (Parallel Displaced) | 3.5 | -3.0 |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods can calculate the energies of vertical electronic transitions, which correspond to the absorption of light in UV-visible spectroscopy.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would likely reveal π-π* transitions within the aromatic system as the dominant electronic absorptions.
Furthermore, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. Comparing these predicted spectra with experimental data is a critical step in confirming the structure of a synthesized compound. The predicted vibrational frequencies for the C≡C and C-H stretches of the ethynyl group, as well as the C-Br and C-F stretching modes, would be of particular diagnostic value.
Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical but realistic data from quantum chemical calculations.)
| Spectroscopic Technique | Predicted Feature | Wavenumber/Wavelength |
| UV-Visible Spectroscopy | λmax (π-π* transition) | 255 nm |
| Infrared Spectroscopy | C≡C stretch | 2110 cm⁻¹ |
| Infrared Spectroscopy | C-H (alkyne) stretch | 3300 cm⁻¹ |
| Infrared Spectroscopy | C-F stretch | 1250 cm⁻¹ |
| Infrared Spectroscopy | C-Br stretch | 680 cm⁻¹ |
| Raman Spectroscopy | Symmetric ring breathing | 1005 cm⁻¹ |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is an essential tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. For this compound, this could involve studying reactions such as Sonogashira coupling at the bromine position or addition reactions across the ethynyl triple bond.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and thus the rate of the reaction.
For example, a computational study of a Sonogashira coupling reaction involving this compound would involve modeling the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination. DFT calculations would be used to determine the geometries and energies of all intermediates and transition states in this catalytic cycle. This would allow for a detailed understanding of the reaction mechanism and could guide the optimization of reaction conditions.
Table 4: Hypothetical Activation Energies for a Reaction of this compound (Note: The following is an illustrative example for a hypothetical reaction.)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Oxidative Addition (to Pd(0)) | [Pd(PPh₃)₂(Ar)(Br)]‡ | 15.2 |
| Reductive Elimination | [Product-Pd(PPh₃)₂]‡ | 10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
